molecular formula C4H3N3S B13345259 4-Aminothiazole-2-carbonitrile

4-Aminothiazole-2-carbonitrile

Cat. No.: B13345259
M. Wt: 125.15 g/mol
InChI Key: LZQKWRVCCWNAJU-UHFFFAOYSA-N
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Description

4-Aminothiazole-2-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in the thiazole ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminothiazole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of thiourea with α-haloketones or α-haloesters in the presence of a base. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiazole derivatives .

Scientific Research Applications

4-Aminothiazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: The compound is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Aminothiazole-2-carbonitrile varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases involved in cancer cell proliferation or enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Aminothiazole-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-amino-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-4-7-3(6)2-8-4/h2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQKWRVCCWNAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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